1-(2-Chloro-5-nitrophenyl)piperidine
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Overview
Description
1-(2-Chloro-5-nitrophenyl)piperidine is a synthetic organic compound with the molecular formula C11H13ClN2O2. It is characterized by the presence of a piperidine ring substituted with a 2-chloro-5-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrophenyl)piperidine typically involves the reaction of 2-chloro-5-nitrobenzene with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
2-Chloro-5-nitrobenzene+Piperidine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrophenyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form corresponding lactams under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Sodium chlorite under a CO2 atmosphere.
Major Products
Reduction: 1-(2-Amino-5-chlorophenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidin-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is investigated for its potential as a lead compound in the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Chlorophenyl)piperidine
Comparison
1-(2-Chloro-5-nitrophenyl)piperidine is unique due to the presence of both chloro and nitro substituents on the phenyl ring.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-5-4-9(14(15)16)8-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
WUDVVCDPFFCSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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